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Compound of Interest

Compound Name: SF2312

Cat. No.: B15614203

Introduction

Enolase is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-
glycerate (2-PGA) to phosphoenolpyruvate (PEP) in the penultimate step of glycolysis.[1][2]
This function is critical for energy production in most living organisms.[1][3] Beyond its central
role in metabolism, enolase also exhibits non-glycolytic functions, acting as a plasminogen
receptor and a heat shock protein, implicating it in various pathological processes, including
tumor invasion and metastasis.[4] Given its importance, particularly the reliance of many
cancer cells on glycolysis (the Warburg effect), enolase has emerged as a compelling target for
therapeutic development.[1]

SF2312 is a natural phosphonate antibiotic produced by the actinomycete Micromonospora.[1]
[3] It has been identified as a highly potent, low-nanomolar inhibitor of enolase.[1][3] SF2312
functions as a transition state analogue, effectively binding to the enzyme's active site.[2]
Structural and functional studies have revealed that the inhibitory activity is driven specifically
by the (3S,5S)-enantiomer of SF2312.[2][5] Its efficacy against both prokaryotic and eukaryotic
enolases highlights the conserved nature of the glycolytic pathway.[6]

Mechanism of Action

Enolase catalyzes the conversion of 2-PGA to PEP. SF2312, as a transition state analogue,
mimics the structure of the intermediate state of this reaction, allowing it to bind with high
affinity to the enolase active site and block its catalytic activity. This inhibition disrupts the
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glycolytic flux, which is particularly detrimental to cells that are highly dependent on glycolysis
for ATP generation, such as certain cancer cells or bacteria under anaerobic conditions.[1][7]

Quantitative Data Summary

The inhibitory potency of SF2312 against human enolase isoforms has been determined
through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50)
values demonstrate its low-nanomolar efficacy.

Enzyme Source Isoform IC50 (nM) Reference
Human Recombinant ENO1 37.9 [819]
Human Recombinant ENO2 42.5 [8][9]

Lysates from D423
cells overexpressing ENO1 & ENO2 ~10-50 [1112]
ENO1/ENO2

Signaling Pathway and Inhibition

The following diagram illustrates the catalytic function of enolase within the glycolysis pathway
and the mechanism of its inhibition by SF2312.
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Caption: Enolase catalyzes the conversion of 2-PGA to PEP. SF2312 inhibits this by binding to
enolase.

Experimental Protocols

This section provides a detailed protocol for an in vitro enolase activity assay using SF2312 as
an inhibitor. The described method is a coupled enzyme assay that measures the decrease in
NADH fluorescence, which is proportional to enolase activity.[1]

A. Materials and Reagents
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e Enzyme Source: Purified recombinant human ENO1 or ENOZ2, or cell/tissue lysates
containing enolase.

e Inhibitor: SF2312[8][9]
e Substrate: 2-Phospho-D-glycerate (2-PGA)
e Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

e Reagents:

[e]

Triethanolamine buffer (pH 7.4)

o Magnesium Sulfate (MgSQOa4)

o Potassium Chloride (KCI)

o Adenosine 5'-diphosphate (ADP)

o B-Nicotinamide adenine dinucleotide, reduced form (NADH)
o Dimethyl sulfoxide (DMSO) for inhibitor stock

o Lysis buffer (e.g., RIPA, NP-40, or 20 mM Tris-HCI, 1 mM EDTA, 1 mM B-mercaptoethanol
at pH 7.4) for sample preparation[1][10]

e Equipment:
o 96-well black, clear-bottom microplate
o Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[10]
o Multichannel pipette
o Spectrophotometer for protein quantification (e.g., Bradford assay)[10]

B. Preparation of Solutions
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o Enolase Assay Buffer (1X): 100 mM Triethanolamine (pH 7.4), 5 mM MgSOas, 10 mM KCI.[1]
Prepare fresh and keep on ice.

e SF2312 Stock Solution: Dissolve SF2312 in 100% DMSO to create a high-concentration
stock (e.g., 10 mM).[9] Store at -20°C. Prepare serial dilutions in the Enolase Assay Buffer
just before use. Ensure the final DMSO concentration in the assay does not exceed 1%.

e Reaction Mix (2X): Prepare a 2X reaction mix in Enolase Assay Buffer containing 400 uM
NADH, 2 mM ADP, excess Pyruvate Kinase, and excess Lactate Dehydrogenase.[1] The
exact amounts of PK/LDH may need optimization but should be sufficient to ensure enolase
is the rate-limiting step.

e Substrate Solution (2-PGA): Prepare a stock solution of 2-PGA in water. The final
concentration in the assay should be determined based on the Km of the enolase being
tested (e.g., a starting concentration of 5 mM was used in one study).[1]

C. Sample Preparation (Cell Lysates)

e Culture mammalian cells to ~90% confluency.[10]

e Wash cells once with ice-cold PBS.[10]

e Add 0.5 mL of ice-cold Lysis Buffer, scrape the cells, and transfer to a microfuge tube.[10]
e Lyse the cells by sonication on ice.[1][10]

» Clarify the lysate by centrifugation at 20,000 x g for 10-30 minutes at 4°C.[1][10]

o Collect the supernatant and determine the total protein concentration using a Bradford assay.
[10]

e Lysates can be stored at -80°C until use.[10] Dilute the lysate in Enolase Assay Buffer to the
desired protein concentration for the assay.

D. Assay Procedure

o Plate Setup: In a 96-well plate, add the following to each well:
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o Enzyme: A fixed amount of purified enolase or cell lysate diluted in Enolase Assay Buffer.
o Inhibitor: Varying concentrations of SF2312 (or vehicle control - buffer with DMSO).

o Buffer: Add Enolase Assay Buffer to bring the volume to 50 L.

Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to
the enzyme.[1]

Initiate Reaction: Add 50 pL of 2X Reaction Mix to each well.

Start Measurement: Immediately after adding the reaction mix, add the 2-PGA substrate to
start the reaction. The final volume in each well should be standardized (e.g., 200 pL).

Kinetic Reading: Place the plate in a fluorescence plate reader and begin kinetic
measurements (Ex: 360 nm, Em: 460 nm). Record readings every 30 seconds for 20-60
minutes.[10][11]

. Data Analysis

Determine the rate of reaction (slope) for the linear portion of the NADH fluorescence
decrease over time for each well.[10]

Subtract the slope of the negative control (no enzyme) from all other readings to correct for
background NADH oxidation.[10]

Normalize the activity of the SF2312-treated wells to the vehicle control (100% activity).
Plot the normalized enolase activity (%) against the logarithm of the SF2312 concentration.

Use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the 1C50
value of SF2312.

Experimental Workflow Diagram

The diagram below outlines the key steps of the in vitro enolase activity assay protocol.
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Caption: Workflow for the SF2312 in vitro enolase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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